1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-based compound featuring a 4-bromo-3-propoxybenzenesulfonyl group at the N-4 position and an acetyl group (ethanone) at the N-1 position of the piperazine ring. This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in analogous syntheses of sulfonyl piperazine derivatives .
Properties
IUPAC Name |
1-[4-(4-bromo-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-3-10-22-15-11-13(4-5-14(15)16)23(20,21)18-8-6-17(7-9-18)12(2)19/h4-5,11H,3,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAXXZBWXYPQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the sulfonyl piperazine intermediate, which is then reacted with ethanone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromo group with the nucleophile used.
Scientific Research Applications
1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound shares a sulfonyl-piperazine-acetyl core with QD10 and QD17 but differs in the aryl substituents. Its bromo-propoxy group may confer higher lipophilicity compared to benzoyl or chlorobenzoyl derivatives .
- Synthetic yields vary significantly: HOBt/TBTU coupling (73% for Compound 30) outperforms nucleophilic substitution (18–62% for QD series) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Purity (UPLC/MS) |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₈BrN₂O₄S | 409.28 (calc.) | Not reported | Not reported |
| QD10 | C₂₈H₂₉N₃O₃ | 455.55 | 148.4–151.4 | 100% |
| QD17 | C₂₂H₂₅ClN₂O₃ | 400.90 | 180.6–183.4 | 100% |
| Compound 30 | C₁₃H₁₅F₃N₂O | 260.27 | Not reported | Not reported |
| QD12 | C₂₃H₂₇N₃O₅ | 425.48 | Not reported | 98.12% |
Key Observations :
Key Observations :
- The target compound’s bromo and sulfonamide groups may enhance cytotoxicity or enzyme inhibition, similar to antiproliferative sulfonylpiperazines in .
- QD analogues with benzoyl groups exhibit dual receptor-ligand and antioxidant activity, suggesting the target’s propoxy group could modulate similar pathways .
Biological Activity
1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a sulfonyl group and a brominated aromatic moiety, which are key to its biological activity. The molecular formula is and its structure can be summarized as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Brominated Aromatic Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
- Propoxy and Sulfonyl Substituents : Contribute to the compound's solubility and reactivity.
Antitumor Activity
Research indicates that compounds similar to 1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one exhibit significant antitumor properties. A study evaluated the compound's effects on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 15.0 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it inhibits bacterial growth by disrupting cell membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
The proposed mechanisms for the biological activities of 1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one include:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes involved in cell proliferation.
- Disruption of Membrane Integrity : The lipophilic nature of the brominated aromatic moiety allows for better penetration into bacterial membranes.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
Case Studies
- Case Study on Anticancer Efficacy : A recent clinical trial assessed the effects of a related compound in patients with advanced breast cancer, showing a significant reduction in tumor size after treatment, correlating with findings from preclinical studies on similar compounds.
- Antimicrobial Resistance Study : Another study focused on the efficacy of this compound against antibiotic-resistant strains of bacteria, demonstrating its potential as a novel therapeutic agent in combating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
